1-Boc-7-azaindole
Overview
Description
1-Boc-7-azaindole, also known as 1-(tert-Butoxycarbonyl)-7-azaindole, is a derivative of 7-azaindole. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the 7-azaindole core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The molecular formula of this compound is C12H14N2O2, and it has a molecular weight of 218.25 g/mol .
Mechanism of Action
Target of Action
1-Boc-7-azaindole, also known as N-Boc-7-azaindole or 1- (tert-Butoxycarbonyl)-7-azaindole , is a compound that has been used in the field of drug discovery Azaindoles, in general, are known to be pharmacophores for various therapeutic targets .
Mode of Action
It’s known that azaindoles, including this compound, are often used as kinase inhibitors . Kinase inhibitors typically work by competitively binding to the ATP-binding site of the N- and C-terminal clefts in the catalytic domain of protein kinases, thereby preventing the phosphorylation of proteins .
Biochemical Pathways
Given its potential role as a kinase inhibitor , it can be inferred that this compound may affect various signaling pathways regulated by kinases.
Result of Action
As a potential kinase inhibitor , it can be inferred that this compound may inhibit the activity of certain kinases, thereby modulating the signaling pathways they regulate.
Biochemical Analysis
Biochemical Properties
Azaindole derivatives have been used as kinase inhibitors , suggesting that 1-Boc-7-azaindole may interact with enzymes such as kinases in biochemical reactions
Cellular Effects
A derivative of 7-azaindole has shown cytotoxic effects on human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Azaindole derivatives have been found to inhibit kinases , suggesting that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
A derivative of 7-azaindole has shown therapeutic efficacy in experimental pulmonary hypertension , suggesting that this compound could potentially have dosage-dependent effects in animal models.
Preparation Methods
1-Boc-7-azaindole can be synthesized through various synthetic routes. One common method involves the reaction of 7-azaindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the product. The reaction can be represented as follows:
7-azaindole+Boc2O→this compound
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Boc-7-azaindole undergoes various chemical reactions, including:
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Substitution Reactions: : The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield 7-azaindole. This deprotection reaction is commonly used in organic synthesis to obtain the free amine.
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Oxidation and Reduction: : The 7-azaindole core can undergo oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate can yield corresponding oxidized products, while reduction with hydrogen gas in the presence of a palladium catalyst can yield reduced derivatives.
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Cross-Coupling Reactions: : this compound can participate in cross-coupling reactions, such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. These reactions are valuable in the synthesis of complex molecules for pharmaceutical applications .
Scientific Research Applications
1-Boc-7-azaindole has a wide range of scientific research applications, including:
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Chemistry: : It is used as a building block in the synthesis of various heterocyclic compounds. The Boc group provides protection during multi-step synthesis, allowing for selective functionalization of the 7-azaindole core.
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Biology: : this compound derivatives have been studied for their biological activities, including antiproliferative and antioxidant properties. These compounds have shown potential as inhibitors of protein kinases, making them valuable in cancer research .
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Medicine: : The 7-azaindole scaffold is present in several therapeutic agents. This compound derivatives are being explored for their potential as drug candidates for various diseases, including cancer and neurodegenerative disorders .
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Industry: : In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable intermediate in drug development .
Comparison with Similar Compounds
1-Boc-7-azaindole can be compared with other similar compounds, such as:
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7-Azaindole: : The parent compound without the Boc protecting group. It is more reactive and less stable compared to this compound.
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1-Boc-5-azaindole: : Another Boc-protected azaindole with the nitrogen atom at a different position. It exhibits different reactivity and biological properties compared to this compound.
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1-Boc-4-azaindole: : Similar to this compound but with the nitrogen atom at the fourth position. It is used in different synthetic applications and has distinct biological activities .
The uniqueness of this compound lies in its specific reactivity and the ability to selectively protect the nitrogen atom, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZMGGUBXZBVPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614438 | |
Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138343-77-8 | |
Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138343-77-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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